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molecular formula C10H7ClN2O B184883 6-(4-chlorophenyl)pyridazin-3(2H)-one CAS No. 2166-13-4

6-(4-chlorophenyl)pyridazin-3(2H)-one

Cat. No. B184883
M. Wt: 206.63 g/mol
InChI Key: HALBJPGFCUGLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05726162

Procedure details

To a solution of 6-(4-chlorophenyl)-4,5-dihydropyridazinone (11.75 g) and glacial acetic acid (100 ml) was added dropwise 3 ml of bromine and the mixture was heated at 60°-70° C. for 3 h. The resulting mixture was cooled and slowly poured into 400 ml of cold water. The resulting white solid was filtered and dried to yield 10.83 g (89%) of 6-(4-chlorophenyl)pyridazinone.
Quantity
11.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:9][CH2:10][C:11](=[O:14])[NH:12][N:13]=2)=[CH:4][CH:3]=1.C(O)(=O)C.BrBr>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11](=[O:14])[NH:12][N:13]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
11.75 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1CCC(NN1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 60°-70° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled
FILTRATION
Type
FILTRATION
Details
The resulting white solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1C=CC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.83 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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